Napsamycin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Napsamycin D is a natural product that has been isolated from the fermentation broth of Streptomyces sp. The compound has shown potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Scientific Research Applications
Napsamycin D has been the subject of several scientific studies due to its potential as an anti-cancer agent. The compound has been shown to inhibit the growth of several cancer cell lines, including lung cancer, breast cancer, and colon cancer. In addition, Napsamycin D has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that plays an important role in the prevention and treatment of cancer.
Mechanism Of Action
The mechanism of action of Napsamycin D is not fully understood. However, it is believed that the compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, Napsamycin D has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death.
Biochemical And Physiological Effects
Napsamycin D has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, Napsamycin D has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and ultimately cell death.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Napsamycin D in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of using Napsamycin D in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for research on Napsamycin D. One area of research could be the development of new synthetic methods for the compound, which could make it more readily available for use in lab experiments. Another area of research could be the development of new formulations of Napsamycin D that are more soluble in water, which could make it easier to work with in certain experimental setups. Finally, future research could focus on the development of new anti-cancer drugs based on the structure of Napsamycin D.
properties
CAS RN |
144379-27-1 |
---|---|
Product Name |
Napsamycin D |
Molecular Formula |
C40H52N8O12S |
Molecular Weight |
869 g/mol |
IUPAC Name |
2-[[1-[[1-[[(Z)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-3-[(6-hydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C40H52N8O12S/c1-20-27-9-8-25(50)16-23(27)17-29(42-20)36(55)47(3)21(2)33(35(54)41-19-26-18-31(51)37(60-26)48-12-10-32(52)45-40(48)59)46-34(53)28(11-13-61-4)43-39(58)44-30(38(56)57)15-22-6-5-7-24(49)14-22/h5-9,14,16,19-21,28-31,33,37,42,49-51H,10-13,15,17-18H2,1-4H3,(H,41,54)(H,46,53)(H,56,57)(H2,43,44,58)(H,45,52,59)/b26-19- |
InChI Key |
AZGANZVUWUCOGH-XHPQRKPJSA-N |
Isomeric SMILES |
CC1C2=C(CC(N1)C(=O)N(C)C(C)C(C(=O)N/C=C\3/CC(C(O3)N4CCC(=O)NC4=O)O)NC(=O)C(CCSC)NC(=O)NC(CC5=CC(=CC=C5)O)C(=O)O)C=C(C=C2)O |
SMILES |
CC1C2=C(CC(N1)C(=O)N(C)C(C)C(C(=O)NC=C3CC(C(O3)N4CCC(=O)NC4=O)O)NC(=O)C(CCSC)NC(=O)NC(CC5=CC(=CC=C5)O)C(=O)O)C=C(C=C2)O |
Canonical SMILES |
CC1C2=C(CC(N1)C(=O)N(C)C(C)C(C(=O)NC=C3CC(C(O3)N4CCC(=O)NC4=O)O)NC(=O)C(CCSC)NC(=O)NC(CC5=CC(=CC=C5)O)C(=O)O)C=C(C=C2)O |
synonyms |
napsamycin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.